3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane
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Overview
Description
3-(Chloromethyl)-3-propylbicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a chloromethyl group and a propyl group attached to a bicyclo[310]hexane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 3-(Chloromethyl)-3-propylbicyclo[31These reactions can be performed on a gram scale, providing high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Cyclopropanation: The bicyclic structure can be formed through cyclopropanation reactions involving cyclopropenes and cyclopropylanilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cyclopropenes: Used as starting materials for annulation reactions.
Cyclopropylanilines: React with cyclopropenes to form the bicyclic structure.
Photoredox Catalysts: Organic or iridium catalysts used under blue LED irradiation.
Major Products
The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters, which are important building blocks for medicinal chemistry .
Scientific Research Applications
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of bioactive molecules.
Materials Science: Its high ring strain and stability make it useful in the development of new materials.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane involves the formation of a highly strained bicyclic structure. This strain can be released through various chemical reactions, such as cyclopropyl-to-allyl cation ring opening, which drives the formation of new chemical bonds . The compound’s reactivity is influenced by the presence of the chloromethyl and propyl groups, which can participate in substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane: Similar in structure but with a cyclopropyl group instead of a propyl group.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the bicyclic structure, making it useful in pharmaceuticals.
Uniqueness
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane is unique due to its specific combination of a chloromethyl group and a propyl group on a bicyclo[3.1.0]hexane scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H17Cl |
---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
3-(chloromethyl)-3-propylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3 |
InChI Key |
SOKMIVWJKUAMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2CC2C1)CCl |
Origin of Product |
United States |
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